molecular formula C4H4F2N2OS B13207267 [5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanol

[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanol

Cat. No.: B13207267
M. Wt: 166.15 g/mol
InChI Key: XOZVBLXJTKZMSW-UHFFFAOYSA-N
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Description

[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanol (CAS 2060040-14-2) is a high-value chemical building block based on the 1,3,4-thiadiazole scaffold, recognized for its wide spectrum of biological activities and significant role in medicinal chemistry research . The 1,3,4-thiadiazole core is a stable, aromatic five-membered ring containing nitrogen and sulfur, which contributes to low in vivo toxicity and excellent metabolic stability, facilitating its interaction with diverse biomolecules . This particular derivative is functionalized with a difluoromethyl group, a crucial feature in modern drug design. The difluoromethyl (CF2H) group acts as a bioisostere for hydroxyl, thiol, and amine groups, serving as a lipophilic hydrogen bond donor that can enhance membrane permeability and modulate the compound's lipophilicity . Researchers extensively utilize this compound as a versatile synthetic intermediate for developing novel pharmacologically active molecules. Its applications are particularly prominent in central nervous system (CNS) drug discovery. The 1,3,4-thiadiazole scaffold is a established pharmacophore for anticonvulsant agents, with demonstrated efficacy in models like the maximal electroshock seizure (MES) test, potentially acting through the GABAergic system . The compound serves as a precursor for further functionalization, such as conversion to [5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine . This chemical is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F2N2OS/c5-3(6)4-8-7-2(1-9)10-4/h3,9H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZVBLXJTKZMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NN=C(S1)C(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Advantages

  • The use of mild reaction conditions (room temperature to moderate cooling) preserves sensitive functional groups and reduces by-product formation.

  • Employing lithium aluminum hydride reduction is a well-established method for converting esters to alcohols, providing good yields and selectivity.

  • The stepwise approach allows for modular introduction of functional groups, facilitating structural modifications for derivative synthesis.

Challenges

  • Handling of diazotization reactions requires careful temperature control and management of gaseous by-products (e.g., HCl gas).

  • Difluoromethylation reagents can be sensitive and require controlled conditions to avoid decomposition or side reactions.

  • Purification steps may involve multiple solvent extractions and chromatographic separations, which can affect scalability.

Industrial Considerations

  • Continuous flow reactors have been employed in related thiadiazole syntheses to enhance control over reaction parameters, improve yields, and reduce environmental impact by using greener solvents and catalysts.

  • The choice of solvents and reagents is critical for minimizing hazardous waste and ensuring compliance with environmental regulations.

Data Table Summarizing Key Preparation Steps

Preparation Step Reagents/Conditions Temperature Solvent Yield/Notes
Diazotization and ring closure 2-Amino compound + HCl + NaNO2 -10 to +50 °C Water Intermediate 2-chloro-5-(difluoromethyl)-1,3,4-thiadiazole; extracted with toluene
Difluoromethylation Difluoromethyl sulfonium salt + base Room temperature Ethanol or acetic acid Incorporation of difluoromethyl group; mild conditions
Reduction to methanol LiAlH4 in THF 0 to 20 °C Tetrahydrofuran Conversion of ester to methanol; 75 mg isolated from 340 mg ester
Purification Extraction with ethyl acetate or methylene chloride; chromatography Ambient Organic solvents Removal of impurities; silica gel chromatography for purity

Chemical Reactions Analysis

Types of Reactions

[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects at the 5-Position of 1,3,4-Thiadiazole

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are heavily influenced by substituents at the 5-position. Below is a comparative analysis of key analogs:

Table 1: Comparison of 5-Substituted 1,3,4-Thiadiazole Derivatives
Compound Name 5-Substituent Key Properties/Biological Activity Synthetic Route Highlights References
[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanol -CF₂H Enhanced lipophilicity (logP ~1.8); potential antifungal/antibacterial activity Fluorination via halogen exchange or direct CF₂H introduction
(5-Amino-1,3,4-thiadiazol-2-yl)methanol -NH₂ Improved solubility (logP ~0.5); intermediate for Schiff base formation Hydrazine hydrate reaction with esters
5-(Trifluoromethyl)-1,3,4-thiadiazol-2-amine -CF₃ Higher electronegativity; antiviral applications Trifluoromethylation using CF₃Cu or CF₃I
5-(Nitrothiophen-2-yl)-1,3,4-thiadiazole -C₄H₃SNO₂ Anti-leishmanial activity (IC₅₀ < 10 µM) Condensation with nitroheteroaryl halides
5-Ethyl-1,3,4-thiadiazol-2-amine -C₂H₅ Moderate lipophilicity (logP ~1.2); limited bioactivity Alkylation of thiosemicarbazide

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The difluoromethyl (-CF₂H) and trifluoromethyl (-CF₃) groups enhance metabolic stability and membrane permeability compared to amino (-NH₂) or ethyl (-C₂H₅) substituents. However, -CF₃ derivatives exhibit higher electronegativity, which may reduce solubility .
  • Nitroheteroaryl Groups : Compounds like 5-(nitrothiophen-2-yl)-1,3,4-thiadiazole demonstrate potent anti-parasitic activity but face toxicity challenges due to nitro group reduction .
  • Amino vs. Hydroxymethyl at 2-Position: The hydroxymethyl group in the target compound allows for versatile derivatization (e.g., mesylate formation for nucleophilic substitution), whereas amino groups are typically used for conjugation or hydrogen bonding .

Functional Group Modifications at the 2-Position

The hydroxymethyl group in this compound distinguishes it from analogs with alternative 2-position substituents:

Table 2: 2-Position Functional Group Comparisons
Compound Name 2-Substituent Reactivity/Applications References
This compound -CH₂OH Convertible to mesylates or esters for prodrug design
5-(Methylthio)-1,3,4-oxadiazole-2-thiol -SH Thiol-disulfide exchange; light-sensitive
2-(4-Fluorophenyl)-1,3,4-thiadiazole -C₆H₄F Aryl groups enhance π-π stacking in target binding
Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate -COOEt Ester hydrolysis to carboxylic acid for conjugation

Key Observations :

  • Hydroxymethyl Group : Enables facile modification (e.g., sulfonation in ), making it advantageous for prodrug strategies or linker attachment in bioconjugation .
  • Thiol (-SH) Groups : Useful for forming disulfide bonds but require protection due to oxidation sensitivity .
  • Aryl and Ester Groups : Improve target affinity but may complicate synthetic routes or metabolic clearance .

Biological Activity

[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]methanol is a novel compound characterized by its unique thiadiazole ring structure, which includes two nitrogen atoms and one sulfur atom. The presence of a difluoromethyl group at the 5-position and a hydroxymethyl group at the 2-position enhances its potential biological activity. This compound has garnered attention for its diverse applications in pharmaceuticals and agrochemicals due to its promising biological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C4H4F2N2OS
  • Molecular Weight : 166.15 g/mol

The compound's functional groups contribute to its reactivity and biological interactions. The hydroxymethyl group allows for various chemical reactions, while the thiadiazole ring can engage in electrophilic aromatic substitution reactions, making it versatile for further modifications.

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains. Specifically, this compound has shown effectiveness in inhibiting the growth of several pathogens, making it a candidate for developing new antimicrobial agents.

The mechanism of action involves interaction with biological targets such as enzymes or receptors. Studies suggest that this compound can inhibit specific enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Molecular docking simulations and in vitro assays are commonly employed to evaluate these interactions .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesUnique Properties
5-(Trifluoromethyl)-1,3,4-thiadiazol-2-amineTrifluoromethyl group instead of difluoromethylKnown for potent herbicidal activity
2-Methanesulfonyl-5-(difluoromethyl)-1,3,4-thiadiazoleSulfonyl group at position 2Exhibits strong antimicrobial properties
5-(Methylsulfanyl)-1,3,4-thiadiazoleMethylsulfanyl substituentDemonstrates varied biological activities including antifungal

The difluoromethyl and hydroxymethyl groups in this compound potentially enhance its solubility and bioavailability compared to other similar compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of thiadiazole derivatives:

  • Anticancer Activity : A study demonstrated that derivatives of thiadiazoles exhibit a wide spectrum of anticancer activities. In particular, compounds similar to this compound have been shown to reduce adenine and guanine ribonucleotide pools in leukemia L1210 cells .
  • Antimicrobial Efficacy : In vitro tests have revealed that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. This positions it as a promising candidate for developing new antibiotics.

Q & A

Q. Basic

  • 1H^1 \text{H} NMR : Identifies the methanol (-OH) proton at δ 4.8–5.2 ppm and difluoromethyl (-CF2_2H) splitting patterns.
  • 19F^{19} \text{F} NMR : Confirms CF2_2 group presence (δ -110 to -120 ppm).
  • IR : Detects O-H stretches (~3200–3500 cm1^{-1}) and thiadiazole ring vibrations (~1600 cm1^{-1}).
  • X-ray crystallography : Resolves absolute configuration if single crystals are obtained .

How do computational methods assist in evaluating bioactivity?

Advanced
Molecular docking predicts interactions with biological targets (e.g., COX-2 for anti-inflammatory potential). For example, docking into enzyme active sites assesses binding affinity and hydrogen bonding patterns. MD simulations evaluate stability of ligand-receptor complexes, guiding in vitro assays .

What are the solubility properties in common solvents?

Basic
The compound is highly soluble in DMSO and DMF, moderately soluble in methanol/ethanol, and insoluble in hexane. Solubility tests via UV-Vis spectroscopy (λmax_{\text{max}} ~270 nm) quantify solubility under varying temperatures .

How to address discrepancies in spectroscopic data?

Q. Advanced

  • Impurity analysis : Use HPLC-MS to detect byproducts.
  • Dynamic effects : Rotameric equilibria in NMR can cause split signals; variable-temperature NMR clarifies this.
  • DFT calculations : Compare computed 1H^1 \text{H}/13C^{13} \text{C} NMR shifts with experimental data to validate assignments .

What intermediates are critical in synthesis?

Basic
Key intermediates include:

  • 5-(Difluoromethyl)-1,3,4-thiadiazole-2-carbaldehyde : Reduced to the methanol derivative using NaBH4_4.
  • Thiosemicarbazide derivatives : Cyclized with trifluoroacetic acid to form the thiadiazole ring .

How to mitigate side reactions during difluoromethylation?

Q. Advanced

  • Protecting groups : Temporarily block reactive -OH groups with acetyl or trimethylsilyl.
  • Fluorinating agents : Use Selectfluor® or DAST under anhydrous conditions.
  • Kinetic control : Lower reaction temperatures (-20°C) minimize over-fluorination .

How is purity assessed?

Q. Basic

  • HPLC : Reverse-phase C18 column, mobile phase = methanol/water (70:30), UV detection at 254 nm.
  • Elemental analysis : Confirms C, H, N, S content within ±0.3% of theoretical values .

What challenges arise in scaling up synthesis?

Q. Advanced

  • Exothermic reactions : Require jacketed reactors for temperature control.
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures).
  • Batch consistency : Optimize fluorination step to ensure uniform CF2_2 group incorporation across batches .

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